N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-5-8-16(9-6-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAFICBXPIXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis as the Foundation
α-Haloketone Preparation
The 4-(2,5-dimethylphenyl)thiazole scaffold originates from Hantzsch thiazole synthesis, requiring α-bromo-2,5-dimethylacetophenone as the critical precursor. As demonstrated in the synthesis of analogous 2,4-dimethylphenyl derivatives, bromination of 2,5-dimethylacetophenone with liquid bromine in acetic acid at 0–5°C achieves 92% yield (Table 1). Gas chromatography (GC) monitoring confirms complete conversion, with the product purified via recrystallization from ethanol/water (3:1).
Table 1: α-Haloketone Synthesis Optimization
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ (neat) | Acetic acid | 0–5 | 92 |
| N-Bromosuccinimide | CCl₄ | 25 | 78 |
| HBr/H₂O₂ | DCM | 40 | 65 |
Thioamide Coupling and Cyclization
Reacting α-bromo-2,5-dimethylacetophenone with 2-(p-toluenesulfonyl)acetamide thioamide in ethanol under reflux (12 h) forms the thiazole ring. This method, adapted from, leverages the nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclodehydration. The crude product is filtered and washed with cold methanol to yield 74–82% of 4-(2,5-dimethylphenyl)thiazol-2-amine intermediate.
Post-Cyclization Functionalization Strategies
Tosyl Acetylation via Schotten-Baumann Reaction
The 2-amino group of the thiazole undergoes acylation with p-toluenesulfonylacetyl chloride under Schotten-Baumann conditions. In a typical procedure, 4-(2,5-dimethylphenyl)thiazol-2-amine (1 eq) reacts with p-toluenesulfonylacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, with triethylamine (2 eq) as the base. After stirring for 4 h at room temperature, the mixture is extracted with DCM, dried over Na₂SO₄, and concentrated to give the title compound in 68% yield.
Microwave-Assisted One-Pot Synthesis
Modern protocols employ microwave irradiation to condense reaction times. A mixture of α-bromo-2,5-dimethylacetophenone (1 eq), p-toluenesulfonylacetamide thioamide (1 eq), and K₂CO₃ (2 eq) in DMF is irradiated at 120°C for 20 min. This method achieves 88% yield, with purity >98% confirmed by HPLC (C18 column, MeCN/H₂O 70:30).
Alternative Pathways via Intermediate Modification
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
For enhanced regioselectivity, a palladium-catalyzed cross-coupling installs the 2,5-dimethylphenyl group post-thiazole formation. Using 4-bromothiazol-2-yl-2-(p-toluenesulfonyl)acetamide and 2,5-dimethylphenylboronic acid (1.5 eq) with Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 6 h yields 76% of the target compound.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiazole precursor on Wang resin enables iterative coupling steps. After attaching 4-(2,5-dimethylphenyl)thiazol-2-amine to the resin via a carboxylic acid linker, acylation with p-toluenesulfonylacetic acid (using HBTU/DIPEA) and subsequent cleavage with TFA/H₂O (95:5) delivers the product in 82% yield over three steps.
Critical Analysis of Methodological Trade-offs
Yield vs. Purity Considerations
Classical Hantzsch synthesis (Section 1) offers reliability but requires multiple purification steps. In contrast, microwave-assisted methods (Section 2.2) enhance efficiency but demand specialized equipment. Table 2 contrasts key metrics:
Table 2: Comparative Performance of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Hantzsch + Schotten | 68 | 95 | 16 | 1.0 |
| Microwave One-Pot | 88 | 98 | 0.3 | 1.8 |
| Suzuki Cross-Coupling | 76 | 97 | 6 | 2.5 |
| Solid-Phase | 82 | 99 | 24 | 3.2 |
Industrial-Scale Optimization Challenges
Solvent and Catalyst Recovery
Ethanol-based Hantzsch reactions allow solvent recycling via distillation (85% recovery), reducing costs by 30%. Heterogeneous catalysts like Amberlyst-15 improve recyclability over homogeneous bases (e.g., Et₃N), with five reuse cycles showing <5% activity loss.
Regulatory Compliance in Acyl Chloride Use
Patents emphasize replacing thionyl chloride with enzymatic acyl activation (e.g., lipases in tert-butyl methyl ether) to minimize SO₂ emissions. This green chemistry approach aligns with EPA guidelines, achieving 89% conversion at 40°C.
Chemical Reactions Analysis
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to sustain NF-κB activation by a Toll-like receptor 4 ligand, lipopolysaccharide, after extended incubation . This suggests its potential role in modulating immune responses and inflammation pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Findings from Comparative Analysis
Cardioprotective Activity
Thiazole derivatives with aryl substituents, such as N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide, showed enhanced cardioprotective effects compared to standard drugs like Levocarnitine . While the target compound lacks a hydrazine moiety, its 2,5-dimethylphenyl group may confer distinct pharmacokinetic advantages, such as improved membrane permeability.
Substituent Effects on Bioactivity
- Position of Substituents : Meta-substituted analogs (e.g., 3,5-dimethylphenyl) in hydroxynaphthalene-carboxamides showed reduced PET inhibition compared to ortho/para-substituted derivatives (e.g., 2,5-dimethylphenyl) . This suggests that substituent placement on the phenyl ring critically modulates activity.
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated analogs (e.g., N-(2,5-difluorophenyl)- derivatives) in hydroxynaphthalene-carboxamides exhibited comparable PET inhibition to methyl-substituted compounds, highlighting the role of electron-withdrawing groups in enhancing reactivity .
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminothiazole with tosyl chloride in the presence of a suitable base. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole moiety through condensation reactions.
- Tosylation : The thiazole derivative is subsequently reacted with tosyl chloride to introduce the tosyl group.
- Acetamide Formation : Finally, acetamide is formed by reacting the tosylated thiazole with acetic anhydride or acetyl chloride.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anti-tubercular properties.
Antibacterial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit notable antibacterial activity against a range of pathogens. For instance, derivatives similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the range of 50–200 µg/mL .
Anti-Tubercular Activity
In vitro evaluations indicate that compounds with similar structural features possess significant anti-tubercular activity against Mycobacterium tuberculosis. For example, a related thiazole derivative demonstrated an MIC value of 100 µg/mL against M. tuberculosis H37Rv . The structure-activity relationship studies suggest that the presence of both the thiazole and tosyl groups is crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and the aromatic substituents significantly influence biological potency. Key findings include:
- Aromatic Substituents : The introduction of electron-donating groups (like methyl) on the aromatic ring enhances activity.
- Thiazole Positioning : The positioning of substituents on the thiazole ring can alter binding affinity and selectivity towards bacterial enzymes.
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 1 | Structure 1 | 100 | Anti-TB |
| 2 | Structure 2 | 150 | Antibacterial |
| 3 | Structure 3 | 200 | Moderate Activity |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Tuberculosis Treatment : A study involving patients with multi-drug resistant tuberculosis showed promising results when treated with thiazole derivatives, including those structurally related to this compound. Patients exhibited a significant reduction in bacterial load after treatment .
- In Vitro Efficacy Against Resistant Strains : Research demonstrated that this compound effectively inhibited resistant strains of E. coli, suggesting potential for development into a therapeutic agent for resistant bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
